3-Ethyl-1-propylpiperidin-4-ol is a piperidine derivative characterized by a six-membered heterocyclic structure containing one nitrogen atom. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of complex organic molecules and pharmacologically active compounds. Its chemical structure allows for various functionalizations, making it a versatile compound in organic synthesis and biological research.
The compound is classified under the category of piperidine derivatives, which are significant due to their presence in various drugs and biologically active molecules. The specific chemical identifier for 3-Ethyl-1-propylpiperidin-4-ol is 1592327-39-3. It is primarily synthesized through organic reactions involving cyclization processes and is utilized in both laboratory and industrial settings for the production of specialty chemicals and agrochemicals.
The synthesis of 3-Ethyl-1-propylpiperidin-4-ol typically involves several key steps:
In an industrial context, continuous flow reactors may be utilized to enhance yield and consistency. The purification processes often include distillation or recrystallization to achieve high-purity products.
The molecular formula of 3-Ethyl-1-propylpiperidin-4-ol is C12H19NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a piperidine ring with ethyl and propyl substituents at the 1-position and a hydroxyl group at the 4-position.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 197.29 g/mol |
| IUPAC Name | 3-Ethyl-1-propylpiperidin-4-ol |
| InChI | InChI=1S/C12H19NO/c1-3-5-10(13)6-4-2/h4,10,13H,2-3,5-6H2,1H3 |
| Canonical SMILES | CCCN(CC)C(C(C)C)O |
3-Ethyl-1-propylpiperidin-4-ol can undergo several types of chemical reactions:
The specific conditions for these reactions may vary:
These reactions allow for the modification of the compound's structure to create derivatives with potentially different biological activities.
The mechanism of action for 3-Ethyl-1-propylpiperidin-4-ol involves its interaction with biological targets such as receptors or enzymes. The hydroxyl group at the 4-position can form hydrogen bonds with target molecules, influencing their activity. Additionally, metabolic transformations may occur leading to active metabolites that exert biological effects.
While specific physical properties such as melting point and boiling point are not detailed in the sources, piperidine derivatives typically exhibit liquid or solid states depending on their molecular structure.
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-Ethyl-1-propylpiperidin-4-ol has multiple applications across different fields:
Through these applications, 3-Ethyl-1-propylpiperidin-4-ol continues to play a significant role in advancing research and development in both academic and industrial settings.
The synthesis of 3-Ethyl-1-propylpiperidin-4-ol (CAS 1592327-39-3, C₁₀H₂₁NO) hinges on innovative cyclization techniques for constructing its substituted piperidine core. Key methodologies include:
Table 1: Cyclization Method Performance Comparison
| Method | Catalyst/Reagent | Temperature | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Reductive Amination | Ni/Co catalysts | 40–60°C | 58–67 | Over-reduction byproducts |
| Ullmann Coupling | CuI/1,10-phenanthroline | 110°C | ≤42 | Steric hindrance effects |
| Mitsunobu Reaction | DIAD/TPP | RT | 67 | Moisture sensitivity |
Catalytic hydrogenation is pivotal for introducing the 3-ethyl and 4-hydroxy groups and reducing unsaturated precursors:
Table 2: Hydrogenation Catalyst Performance
| Catalyst Type | Conditions | TON | Selectivity | Key Application |
|---|---|---|---|---|
| Pd/Al₂O₃ | 50–80°C, 30–50 psi H₂ | 950 | >90% | 4-OH group reduction |
| Ni-Zn composite | pH 4–5, 70°C, 100 psi H₂ | 1,500 | 85% | 3-Ethyl group installation |
| RhCl(PPh₃)₃ (homogeneous) | 60°C, 15 psi H₂ | 1,200 | 88% | Stereoselective ring saturation |
The 3-ethyl and 4-hydroxy substituents create two chiral centers, leading to complex stereochemical outcomes:
Table 3: Stereochemical Isomer Distribution
| Synthetic Condition | cis:trans Ratio | Dominant Isomer | Configuration Stability |
|---|---|---|---|
| Kinetic control (low T) | 70:30 | cis (3R,4S) | Moderate (epimerizes at 60°C) |
| Thermodynamic (reflux) | 15:85 | trans (3R,4R) | High |
| Chiral resolution (HPLC) | N/A | Enantiopure trans | High |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8